molecular formula C12H16O3 B3056311 Ethyl 3-(2-methoxyphenyl)propanoate CAS No. 70311-27-2

Ethyl 3-(2-methoxyphenyl)propanoate

Cat. No. B3056311
CAS RN: 70311-27-2
M. Wt: 208.25 g/mol
InChI Key: NSYRTEICIYAZDK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O3 . It is widely used in many scientific research fields and industries.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate has been synthesized by the oximation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with ethyl nitrite in the presence of multi-pore activated-K2CO3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-methoxyphenyl)propanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .


Physical And Chemical Properties Analysis

Ethyl 3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O3 . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .

Scientific Research Applications

Crystal Packing and Interactions

Ethyl 3-(2-methoxyphenyl)propanoate has been studied for its unique intermolecular interactions in crystal structures. Zhang et al. (2011) discovered rare N⋯π and O⋯π interactions in its crystal packing, utilizing C–H⋯N and C–H⋯O hydrogen bonds forming a zigzag double-ribbon structure. This study highlighted the significance of nontraditional hydrogen bonding in molecular arrangement within crystals (Zhang, Wu, & Zhang, 2011).

Pharmaceutical Intermediates

The compound has been used as an intermediate in pharmaceutical research. Brenna et al. (2009) developed a new synthetic route to pharmaceutical intermediates using ethyl 3-(2-methoxyphenyl)propanoate, showcasing its utility in drug development processes (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).

Material Science and Corrosion Inhibition

In material science, Djenane et al. (2019) synthesized derivatives of ethyl 3-(2-methoxyphenyl)propanoate and studied their properties as corrosion inhibitors, contributing to the development of more effective corrosion protection strategies (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Electrosynthesis Research

Esteves et al. (2005) explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, including a derivative of ethyl 3-(2-methoxyphenyl)propanoate. This research contributes to the understanding of electrosynthesis mechanisms and potential applications in synthetic chemistry (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).

Crown Ether Synthesis

Bulut and Erk (2001) reported the synthesis of crown ethers using ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate, which is structurally related to ethyl 3-(2-methoxyphenyl)propanoate. These findings contribute to the expanding field of crown ether chemistry, which has numerous applications in molecular recognition and catalysis (Bulut & Erk, 2001).

Novel Heterocyclic Compounds in Photoprotection

Vinhal et al. (2016) synthesized a novel heterocyclic compound using ethyl 3-(2-methoxyphenyl)propanoate for potential use in sunscreen formulations. The study explored its photoprotective effects and low toxicity, highlighting the compound's potential in dermatological applications (Vinhal, de Ávila, Vieira, Luzin, Quintino, Nunes, Ribeiro, Camargo, Pinto, dos Santos Júnior, Chiari, Isaac, Valadares, Martins, Lião, Gil, & Menegatti, 2016).

properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRTEICIYAZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342070
Record name Ethyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-methoxyphenyl)propanoate

CAS RN

70311-27-2
Record name Ethyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.0 g (139.0 mmol) 3-(2-methoxyphenyl)propionic acid in 250 mL ethanol is treated at 0° C. with 5.0 mL concentrated sulfuric acid. The reaction mixture is heated to reflux for 2 hr. The reaction mixture is cooled to room temperature and volatiles removed by rotary evaporation. The residue is diluted with 250 mL dichloromethane, washed with 200 mL water, 200 mL sat. NaHCO3, and 200 mL brine. The resulting organic layer is dried over anhydrous Na2SO4 and the solvent removed in vacuo to yield ethyl 3-(2-methoxyphenyl)propanoate, 28 g, as a tan oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DM Gapinski, BE Mallett, LL Froelich… - Journal of medicinal …, 1990 - ACS Publications
A series of lipophilic benzophenone dicarboxylic acid derivatives was prepared which inhibited the binding of the potent chemotaxin leukotriene B4 to its receptor (s) on intact human …
Number of citations: 41 pubs.acs.org
DM Gapinski, BE Mallett, LL Froelich… - Journal of medicinal …, 1990 - ACS Publications
A series of lipophilic benzophenone dicarboxylic acid derivatives were found to inhibit the binding of the potent chemotaxin leukotriene B4 (LTB4) to its receptor on intact human …
Number of citations: 49 pubs.acs.org
三森盛亮, ミモリセイスケ - 2014 - tuat.repo.nii.ac.jp
博士学位論文 Page 1 0 博士学位論文 神経変性疾患治療薬を指向した ケミカルシャペロンである 4-フェニル酪酸と その誘導体に関する研究 Studies of 4-phenylbutyric acid and its derivatives …
Number of citations: 3 tuat.repo.nii.ac.jp

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